molecular formula C11H22ClNO2 B2689348 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2375262-44-3

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2689348
CAS No.: 2375262-44-3
M. Wt: 235.75
InChI Key: RDQCFIOXXQAQKS-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in organic synthesis and pharmaceutical chemistry. The compound’s structure includes a pyrrolidine ring substituted with a 3,3-dimethylbutyl group and a carboxylic acid group, which is further converted to its hydrochloride salt form for enhanced stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of 3,3-Dimethylbutyl Group: This step involves the alkylation of the pyrrolidine ring with 3,3-dimethylbutyl halides under basic conditions.

    Conversion to Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as crystallization and filtration, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Ketones and carboxylic acids from oxidation.
  • Alcohols and aldehydes from reduction.
  • Various substituted pyrrolidine derivatives from substitution reactions.

Scientific Research Applications

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog without the 3,3-dimethylbutyl group.

    N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of the 3,3-dimethylbutyl group.

    2-(3,3-Dimethylbutyl)pyrrolidine: Lacks the carboxylic acid group.

Uniqueness

2-(3,3-Dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of both the 3,3-dimethylbutyl group and the carboxylic acid group, which confer specific chemical properties and biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)6-7-11(9(13)14)5-4-8-12-11;/h12H,4-8H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCFIOXXQAQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1(CCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375262-44-3
Record name 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid hydrochloride
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